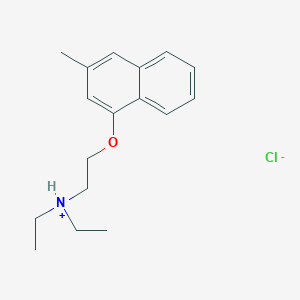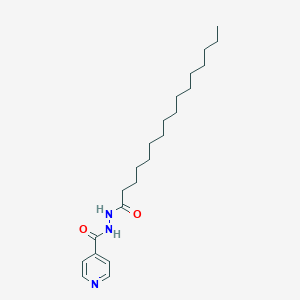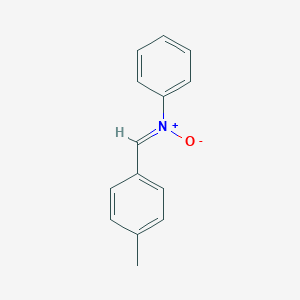
Nitrone, N-phenyl-alpha-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrone, N-phenyl-alpha-p-tolyl-, also known as PBN, is a stable free radical compound that has been widely used in scientific research. It is a versatile compound that has been utilized in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
Nitrone, N-phenyl-alpha-p-tolyl- acts as a free radical scavenger by donating an electron to free radicals, thereby neutralizing them. It also has antioxidant properties, which help to protect cells from oxidative stress. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to inhibit the activity of enzymes that produce free radicals, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Nitrone, N-phenyl-alpha-p-tolyl- has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of gene expression. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrone, N-phenyl-alpha-p-tolyl- has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It can be easily administered to cells or animals and has a long half-life, making it suitable for long-term experiments. However, Nitrone, N-phenyl-alpha-p-tolyl- also has some limitations, including its poor solubility in water and its potential to react with other compounds, which can interfere with experimental results.
Direcciones Futuras
There are several future directions for research on Nitrone, N-phenyl-alpha-p-tolyl-, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in aging and longevity. Further research is also needed to fully understand the mechanism of action of Nitrone, N-phenyl-alpha-p-tolyl- and its interactions with other compounds in biological systems.
In conclusion, Nitrone, N-phenyl-alpha-p-tolyl- is a versatile compound that has been widely used in scientific research due to its antioxidant properties and ability to scavenge free radicals. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Further research is needed to fully understand the potential of Nitrone, N-phenyl-alpha-p-tolyl- as a therapeutic agent and its role in biological systems.
Métodos De Síntesis
Nitrone, N-phenyl-alpha-p-tolyl- can be synthesized using various methods, including the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylmagnesium bromide, the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium, and the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylboronic acid. The most common method of synthesis is the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium.
Aplicaciones Científicas De Investigación
Nitrone, N-phenyl-alpha-p-tolyl- has been widely used in scientific research due to its ability to scavenge free radicals and its antioxidant properties. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to protect against ischemic brain injury, reduce the risk of atherosclerosis, and inhibit the growth of cancer cells.
Propiedades
Número CAS |
19865-55-5 |
|---|---|
Nombre del producto |
Nitrone, N-phenyl-alpha-p-tolyl- |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Clave InChI |
GIRQZCQKQNMCRZ-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] |
SMILES |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



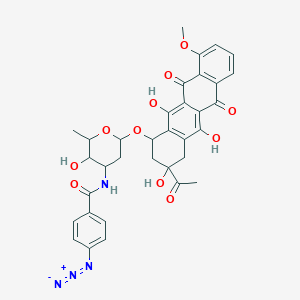
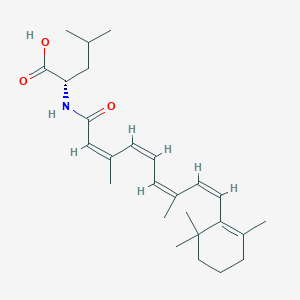
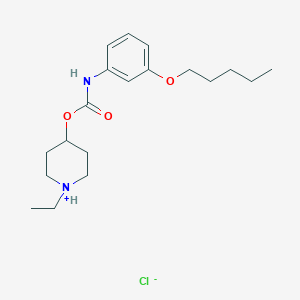
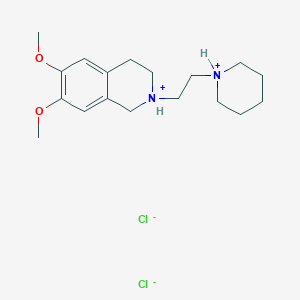

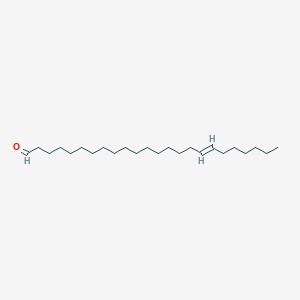
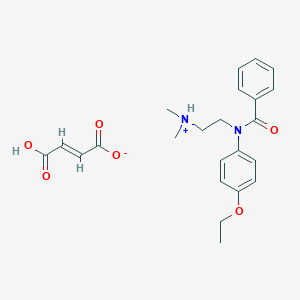
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

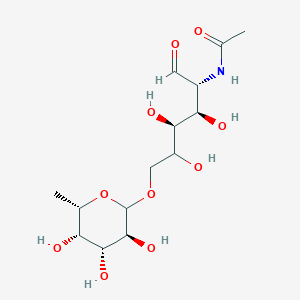
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
